[1-(2-Methylphenyl)ethyl](propan-2-yl)amine
Description
1-(2-Methylphenyl)ethylamine is a secondary amine featuring a 2-methylphenylethyl group bonded to a nitrogen atom, which is also substituted with a propan-2-yl (isopropyl) group. Its molecular formula is C₁₂H₁₉N, with a molecular weight of 177.29 g/mol. Structurally, the compound consists of a benzene ring substituted with a methyl group at the ortho position (2-methylphenyl), an ethyl chain extending from the benzene's para position, and an isopropylamine moiety. While direct synthesis data for this compound are unavailable in the provided evidence, analogous amines are synthesized via reductive amination or nucleophilic substitution, as seen in related studies .
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N-[1-(2-methylphenyl)ethyl]propan-2-amine |
InChI |
InChI=1S/C12H19N/c1-9(2)13-11(4)12-8-6-5-7-10(12)3/h5-9,11,13H,1-4H3 |
InChI Key |
URFYVFSOFRRDKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of [1-(2-Methylphenyl)ethyl](propan-2-yl)amine
General Synthetic Strategies
The synthesis of 1-(2-Methylphenyl)ethylamine typically involves the formation of the chiral amine via condensation and reductive amination steps starting from appropriately substituted phenyl precursors and isopropylamine derivatives. Key approaches include:
- Reductive amination of 2-methylphenylacetaldehyde or related aldehydes with isopropylamine
- Nucleophilic substitution reactions involving chiral intermediates
- Catalytic asymmetric hydrogenation of imines or enamines derived from 2-methylphenyl substrates
These methods focus on achieving high enantioselectivity and yield while maintaining industrial scalability and safety.
Specific Synthetic Routes
Reductive Amination Route
A widely employed method involves the condensation of 2-methylphenylacetaldehyde with isopropylamine under controlled conditions, followed by reduction of the imine intermediate. This approach benefits from:
- Mild reaction conditions
- Use of common reducing agents such as sodium cyanoborohydride or catalytic hydrogenation
- Potential for stereocontrol depending on catalysts or chiral auxiliaries used
This method is supported by literature describing the condensation of amines with aldehydes to form secondary amines with chiral centers.
Catalytic Asymmetric Hydrogenation
Recent advances in enantioselective synthesis of chiral amines suggest the use of asymmetric hydrogenation of imines or enamines derived from 2-methylphenyl substrates as a viable route. For example:
- Use of chiral phosphine ligands (e.g., TangPhos, RuPHOX, SegPhos) with transition metal catalysts (Ir, Rh, Pd) can yield high enantioselectivities (up to 99% ee)
- This method allows direct preparation of optically active amines without the need for resolution steps
- Limitations include steric hindrance from ortho-substituents such as methyl groups, which can reduce reaction efficiency
Multi-step Synthesis via Protected Intermediates
Some protocols involve multi-step synthesis starting from protected phenyl derivatives, involving:
- Halogenation and protection of hydroxyl groups
- Lithiation and substitution reactions at low temperatures
- Condensation with amines followed by deprotection and purification
This approach is more complex but allows for fine structural modifications and is useful for preparing related analogues.
Industrial-Scale Considerations
Patent literature describes processes optimized for industrial production focusing on:
- Avoiding hazardous reagents such as zinc powder used in nitro group reductions due to flammability and low yields
- Using inorganic bases (e.g., sodium or potassium alkoxides, carbonates) for efficient condensation reactions
- Employing dehydration agents like sodium sulfate for purification steps
- Reaction conditions that favor high yields and purity suitable for pharmaceutical applications
Comparative Summary of Preparation Methods
Research Findings and Optimization Notes
- The presence of the ortho-methyl group on the phenyl ring influences steric hindrance, which can affect catalytic asymmetric hydrogenation efficiency and enantioselectivity.
- Use of sodium or potassium carbonate as bases in condensation steps provides effective reaction conditions for intermediate formation.
- Avoidance of zinc powder for nitro group reductions improves safety and yield in industrial processes.
- Solvents such as ethanol, dimethylformamide, or acetonitrile are commonly used, with temperature control critical for optimizing yields and purity.
- Chiral ligands with P-stereogenic or ferrocenylphosphine-phosphoramidite frameworks have demonstrated excellent enantioselectivity in asymmetric hydrogenation steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(2-Methylphenyl)ethylamine can undergo oxidation reactions to form corresponding imines or nitriles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, alkoxides
Major Products Formed:
Oxidation: Imines, nitriles
Reduction: Secondary amines
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
Chemistry: In chemistry, 1-(2-Methylphenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug development and biochemical research .
Medicine: In medicine, 1-(2-Methylphenyl)ethylamine is explored for its potential therapeutic effects.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel products with specific properties .
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)ethylamine involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-(2-Methylphenyl)ethylamine with key analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Physical State (RT) | Key Data/Activity | Reference |
|---|---|---|---|---|---|---|
| 1-(2-Methylphenyl)ethylamine | C₁₂H₁₉N | 177.29 | 2-Methylphenylethyl, isopropylamine | Not reported | Hypothesized liquid based on analogs | - |
| 1-(4-Ethylphenyl)-2-methylpropan-1-amine | C₁₂H₁₉N | 177.29 | 4-Ethylphenyl, 2-methylpropylamine | Not reported | Similar molecular weight; no activity data | |
| 1-(2-Methylphenyl)ethylamine | C₁₃H₂₁N | 191.32 | 2-Methylphenylethyl, tert-butylamine | Liquid | Higher MW; tert-butyl enhances lipophilicity | |
| (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine | C₁₃H₁₉NO | 205.30 | Methoxyphenylpropenyl, isopropylamine | Not reported | Conjugated double bond; methoxy group |
Key Observations:
Molecular Weight and Lipophilicity: The tert-butyl-substituted analog (C₁₃H₂₁N) has a higher molecular weight (191.32 vs. 177.29) and likely greater lipophilicity due to the bulky tert-butyl group . The methoxy-substituted compound (C₁₃H₁₉NO) introduces polarity via the methoxy group but retains lipophilicity from the isopropyl chain .
Substituent Effects: Ortho vs. Para Substitution: The 2-methylphenyl group in the target compound may sterically hinder interactions compared to the 4-ethylphenyl analog .
Pharmacological Implications
While direct activity data for the target compound are lacking, structurally related amines exhibit bioactivity:
- Steric Effects : Bulky substituents (e.g., tert-butyl in ) may reduce metabolic degradation, enhancing bioavailability.
Biological Activity
1-(2-Methylphenyl)ethyl(propan-2-yl)amine, also known as a substituted amine, exhibits unique biological activities due to its structural characteristics. This compound is of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
1-(2-Methylphenyl)ethyl(propan-2-yl)amine features an ethyl group linked to a 2-methylphenyl moiety and an isopropylamine component. The presence of the methyl group on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.
Structural Formula
The structural formula of the compound can be represented as follows:
Biological Activity Overview
The biological activity of 1-(2-Methylphenyl)ethyl(propan-2-yl)amine is influenced by its ability to interact with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. Similar compounds have shown potential antidepressant effects and stimulant properties.
Key Biological Activities
- Antidepressant Effects : Compounds with similar structures have been studied for their ability to modulate neurotransmitter levels, which may alleviate symptoms of depression.
- Stimulant Properties : The compound may exhibit stimulant effects due to structural similarities with known stimulants.
Case Studies
- Neurotransmitter Modulation : A study indicated that structurally related compounds can enhance serotonin and norepinephrine levels, suggesting potential antidepressant applications.
- Stimulant Activity : Research on analogs has demonstrated that modifications in the phenyl ring can lead to significant changes in stimulant activity, indicating a structure-activity relationship (SAR) that merits further investigation.
Comparison of Related Compounds
The following table summarizes the structural features and notable activities of compounds related to 1-(2-Methylphenyl)ethyl(propan-2-yl)amine:
| Compound Name | Structure Feature | Notable Activities |
|---|---|---|
| 1-(4-Methylphenyl)ethanamine | Para-substituted phenyl group | Antidepressant properties |
| 1-(3-Chlorophenyl)ethanamine | Meta-substituted phenyl group | Potential anti-inflammatory effects |
| 1-(2-Ethoxyphenyl)ethanamine | Ethoxy group on phenyl | Improved solubility |
| 1-(2-Methylphenyl)ethylamine | Methyl substitution on phenyl group | Stimulant effects |
The mechanisms through which 1-(2-Methylphenyl)ethyl(propan-2-yl)amine exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption characteristics due to its lipophilic nature, which may enhance its ability to cross the blood-brain barrier (BBB). Studies indicate that compounds with similar clog values (typically between 2–4 for CNS-active drugs) exhibit favorable CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
